

# Spectroscopic Analysis of (Z)-Aldosecologanin: A Technical Guide to NMR Characterization

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## Compound of Interest

Compound Name: (Z)-Aldosecologanin  
(Centauroside)

Cat. No.: B15146024

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This technical guide provides a comprehensive overview of the spectroscopic data, specifically Nuclear Magnetic Resonance (NMR) characterization, for the iridoid glycoside (Z)-Aldosecologanin. This document outlines the detailed NMR data in a structured format, presents the experimental protocols for data acquisition, and visualizes the analytical workflow.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shift assignments for (Z)-Aldosecologanin. The data is referenced from a study by Liu et al. published in the Journal of Functional Foods in 2015. For complete experimental context, please refer to the original publication.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for (Z)-Aldosecologanin (CD<sub>3</sub>OD)

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	7.45	s	4.0
3	5.25	d	
5	3.15	m	
6 $\alpha$	1.95	m	
6 $\beta$	1.80	m	
7	9.65	s	8.0
8	2.90	m	
9	4.80	d	
10	6.25	d	
11-OCH <sub>3</sub>	3.70	s	
Glc-1'	4.65	d	8.0
Glc-2'	3.25	m	
Glc-3'	3.40	m	
Glc-4'	3.30	m	
Glc-5'	3.45	m	
Glc-6'a	3.85	dd	12.0, 2.0
Glc-6'b	3.65	dd	12.0, 5.5

Table 2: <sup>13</sup>C NMR Spectroscopic Data for (Z)-Aldosecologanin (CD<sub>3</sub>OD)

Position	Chemical Shift ( $\delta$ , ppm)
1	152.5
3	110.0
4	145.0
5	32.0
6	42.0
7	200.5
8	58.0
9	98.0
10	135.0
11	168.0
11-OCH <sub>3</sub>	51.5
Glc-1'	100.0
Glc-2'	74.5
Glc-3'	77.5
Glc-4'	71.5
Glc-5'	78.0
Glc-6'	62.5

## Experimental Protocols

The NMR spectra of (Z)-Aldosecologanin are typically acquired using a high-field NMR spectrometer. The following outlines a general experimental protocol for the characterization of this and similar iridoid glycosides.

## Sample Preparation

- **Sample Dissolution:** Approximately 5-10 mg of purified (Z)-Aldosecologanin is dissolved in 0.5-0.7 mL of deuterated methanol ( $\text{CD}_3\text{OD}$ ). Other deuterated solvents such as deuterium oxide ( $\text{D}_2\text{O}$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ) may also be used depending on the solubility and the desired spectral resolution.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts ( $\delta = 0.00$  ppm).
- **Filtration:** The solution is filtered through a small cotton plug or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

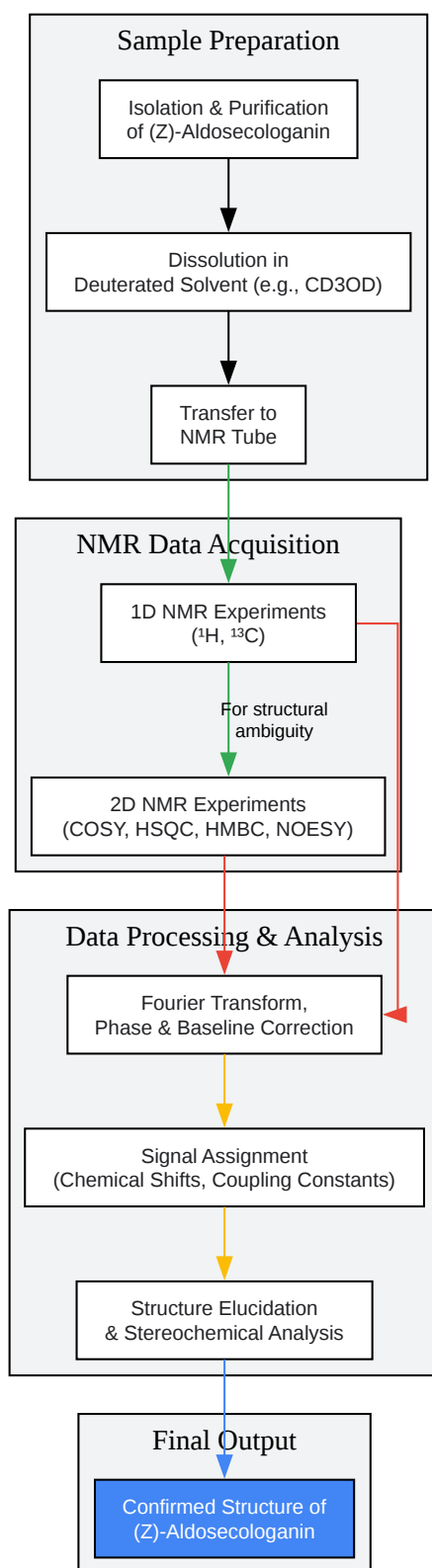
## NMR Data Acquisition

- **Instrumentation:** Spectra are recorded on a Bruker Avance (or equivalent) spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- **$^1\text{H}$  NMR Spectroscopy:**
  - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30') is used.
  - **Spectral Width:** A spectral width of approximately 12-16 ppm is set.
  - **Acquisition Time:** An acquisition time of 2-4 seconds is employed.
  - **Relaxation Delay:** A relaxation delay of 1-5 seconds is used to ensure full relaxation of the protons.
  - **Number of Scans:** Typically, 16 to 64 scans are accumulated to achieve an adequate signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Spectroscopy:**
  - **Pulse Program:** A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.
  - **Spectral Width:** A wider spectral width of approximately 200-240 ppm is required.
  - **Acquisition Time:** An acquisition time of 1-2 seconds is typical.

- Relaxation Delay: A relaxation delay of 2-5 seconds is used.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- 2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of proton and carbon signals, various 2D NMR experiments are performed. These include:
  - COSY (Correlation Spectroscopy): To identify  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

## Visualization of the NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR-based structural elucidation of (Z)-Aldosecologanin.



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NMR characterization workflow for (Z)-Aldosecologanin.

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